1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that features both oxadiazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-methyl-1,2,5-oxadiazole with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole or pyrazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,3-oxazol-2-yl)methylamine
- (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
- N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
Uniqueness
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific combination of oxadiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5O/c1-5-6(11-13-10-5)4-12-3-2-7(8)9-12/h2-3H,4H2,1H3,(H2,8,9) |
InChI Key |
DPFPYCIAUMQXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2C=CC(=N2)N |
Origin of Product |
United States |
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